molecular formula C9H7NO6 B2572865 6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 66411-31-2

6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B2572865
CAS No.: 66411-31-2
M. Wt: 225.156
InChI Key: SXCQEJNBRGOPDI-UHFFFAOYSA-N
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Description

6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound belonging to the class of benzodioxines It is characterized by the presence of a nitro group at the 6th position, a carboxylic acid group at the 5th position, and a dihydro-1,4-benzodioxine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. One common method is as follows:

    Nitration: The starting material, 2,3-dihydro-1,4-benzodioxine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 6th position.

    Carboxylation: The nitrated product is then carboxylated using carbon dioxide under high pressure and in the presence of a suitable catalyst, such as a transition metal complex. This step introduces the carboxylic acid group at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products

    Reduction: 6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group may facilitate binding to proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-2,3-dihydro-1,4-benzodioxine: Lacks the carboxylic acid group, making it less versatile in certain applications.

    2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.

    6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid:

Uniqueness

6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct reactivity and versatility. This dual functionality allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

6-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-9(12)7-5(10(13)14)1-2-6-8(7)16-4-3-15-6/h1-2H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCQEJNBRGOPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,600 ml of acetic acid, 1,600 ml of acetic anhydride, and 1000 g of 1,4-benzodioxane-5-carboxylic acid were introduced in a 6-liter balloon flask provided with an agitator and a thermometer. The mixture was heated to 40° C. and a solution of 400 ml of nitric acid in 400 ml of acetic acid was added. After the introduction, the mixture was stirred at 40°-45° C. for two hours and then cooled to 5° C. The precipitate was dried off, washed with 600 ml of acetic acid and then with water and dried at 40° C. 700 g of 7-nitro-1,4-benzodioxane-5-carboxylic acid were collected, the structure of which was confirmed by nuclear magnetic resonance (M.P.: 246° C.) The mother liquors were diluted with 25 liters of water and the obtained precipitate was dried off, washed with water and dried. 6-nitro-1,4-benzodioxane-5-carboxylic acid was obtained (M.P.: 188° C.).
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